molecular formula C17H18FN3 B1441472 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline CAS No. 1183523-85-4

5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline

Cat. No. B1441472
CAS RN: 1183523-85-4
M. Wt: 283.34 g/mol
InChI Key: RWPSSNVVTKFPBT-UHFFFAOYSA-N
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Description

The compound “5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline” is a complex organic molecule that likely contains a benzodiazole group . Benzodiazoles are heterocyclic aromatic organic compounds and this one is substituted with a fluoro group and an isopropyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodiazole ring, which is a fused ring structure containing a benzene ring and a diazole ring . The fluoro and isopropyl groups would be attached to this ring, and the aniline group would likely be attached at a different position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the presence and position of the fluoro, isopropyl, and aniline groups .

Scientific Research Applications

Pharmaceutical Formulations

This compound has been explored for its potential in creating improved formulations for Bruton’s tyrosine kinase (BTK) inhibitors , which are crucial in treating various B-cell malignancies . The compound’s unique structure could potentially enhance the solubility and bioavailability of BTK inhibitors.

Cancer Therapeutics

The presence of a fluorine atom and its positioning within the compound’s structure suggests that it may be useful in the synthesis of novel anticancer agents. Fluorinated compounds often show increased metabolic stability and improved binding affinity towards their targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many fluoroorganic compounds are hazardous due to the high reactivity of the carbon-fluorine bond . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on a compound like this could be numerous, depending on its properties and potential applications. It could be of interest in fields ranging from medicinal chemistry to materials science .

properties

IUPAC Name

5-(5-fluoro-1-propan-2-ylbenzimidazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3/c1-10(2)21-16-7-6-13(18)9-15(16)20-17(21)12-5-4-11(3)14(19)8-12/h4-10H,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPSSNVVTKFPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(N2C(C)C)C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
Reactant of Route 2
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
Reactant of Route 3
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
Reactant of Route 4
Reactant of Route 4
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
Reactant of Route 5
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
Reactant of Route 6
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline

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